N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-aminothiazole-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with molecular targets and pathways. The compound’s thiadiazole ring is a bioisostere of pyrimidine, which allows it to interfere with DNA replication processes. This disruption can inhibit the growth of bacterial and cancer cells. Additionally, the compound may interact with enzymes and proteins involved in cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar biological activities.
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Known for its anticancer properties.
N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Another thiadiazole derivative with potential therapeutic applications.
Uniqueness
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and biological activities. The presence of both thiadiazole and thiazole rings in its structure enhances its potential for various applications in scientific research.
Properties
Molecular Formula |
C15H17N5O2S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H17N5O2S2/c1-15(2,3)12-19-20-14(24-12)18-11(21)10-8-23-13(17-10)16-7-9-5-4-6-22-9/h4-6,8H,7H2,1-3H3,(H,16,17)(H,18,20,21) |
InChI Key |
NZHUEHZNNPWSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NCC3=CC=CO3 |
Origin of Product |
United States |
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